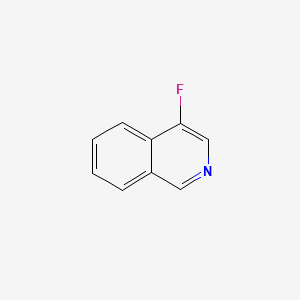

4-Fluoroisoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQGPWQVYUFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348836 | |

| Record name | 4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-67-2 | |

| Record name | 4-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoroisoquinoline and Its Derivatives

Contemporary Approaches to Isoquinoline (B145761) Ring System Construction

Modern organic synthesis has witnessed a surge in the development of novel methods for constructing the isoquinoline framework, moving beyond classical approaches like the Bischler-Napieralski and Pictet-Spengler reactions. pnas.org These contemporary strategies often employ transition metal catalysis and photocatalysis to achieve high efficiency, regioselectivity, and functional group tolerance. mdpi.commdpi.comresearchgate.net

Transition Metal-Catalyzed Annulation Reactions

Transition metal-catalyzed reactions have become a cornerstone of modern synthetic chemistry, providing powerful tools for the construction of complex molecular architectures, including the isoquinoline ring system. mdpi.comdu.edu Catalysts based on palladium, copper, rhodium, and ruthenium are frequently employed to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner. mdpi.comorganic-chemistry.org These methods often proceed via C-H activation/annulation pathways, offering a more atom-economical and sustainable approach compared to traditional methods that require pre-functionalized starting materials. mdpi.commdpi.com

A significant advancement in isoquinoline synthesis involves the palladium-catalyzed α-arylation of enolates. pnas.orgrsc.org This methodology provides a convergent and highly regioselective route to a wide array of substituted isoquinolines. pnas.orgrsc.org The core strategy involves the coupling of an enolate, generated from a ketone or a related carbonyl compound, with an ortho-functionalized aryl halide. rsc.orgrsc.org The resulting intermediate, a pseudo-1,5-dicarbonyl compound, can then undergo cyclization with an ammonia (B1221849) source to furnish the isoquinoline ring. rsc.org

This approach is particularly noteworthy for its ability to access electron-deficient isoquinoline skeletons, which are often challenging to synthesize using classical electrophilic aromatic substitution methods. rsc.org Furthermore, the versatility of this method allows for the synthesis of polysubstituted isoquinolines by judicious choice of the ketone coupling partner, which dictates the substituents at the C3 and C4 positions. nih.gov The reaction sequence can often be performed in a one-pot fashion, combining the palladium-catalyzed α-arylation, in-situ trapping with an electrophile, and subsequent aromatization. nih.govacs.org For instance, a four-component, one-pot procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride can provide substituted isoquinolines in high yields. nih.gov

The palladium-catalyzed α-arylation of nitriles, such as tert-butyl cyanoacetate, has also been explored, providing access to 3-aminoisoquinolines. rsc.orgacs.org This highlights the adaptability of the palladium-catalyzed α-arylation strategy for the synthesis of diverse isoquinoline derivatives.

Table 1: Examples of Palladium-Catalyzed α-Arylation for Isoquinoline Synthesis

| Ketone/Nitrile | Aryl Halide | Catalyst/Ligand | Base | Product Type | Reference |

| Methyl Ketone | o-Bromobenzaldehyde acetal | Pd(OAc)₂ / Buchwald or Hartwig ligands | NaOtBu | Substituted Isoquinoline | pnas.org |

| Benzyl Ketone | o-Bromobenzaldehyde acetal | Pd₂(dba)₃ / XPhos | K₃PO₄ | C4-Aryl Isoquinoline | nih.gov |

| tert-Butyl Cyanoacetate | o-Bromobenzaldehyde acetal | (DPPF)PdCl₂ | t-BuONa | 3-Amino-4-alkylisoquinoline | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Copper catalysis has emerged as an economical and less toxic alternative to precious metal catalysts for the synthesis of nitrogen-containing heterocycles, including isoquinolines. researchgate.net Copper-catalyzed annulation reactions offer powerful and promising approaches for constructing the isoquinoline scaffold. researchgate.net

A notable copper-catalyzed method for the direct synthesis of 4-fluoroisoquinolines is the intramolecular oxidative aminofluorination of alkynes. While initial developments utilized silver catalysts, the principles can be extended to copper-based systems. acs.orgnih.govacs.org This reaction involves the cyclization of an alkyne-containing substrate in the presence of a fluorine source, such as N-fluorobenzenesulfonimide (NFSI). acs.orgnih.gov The process is believed to proceed through a key intermediate that undergoes fluorination. researchgate.net This methodology provides a direct and efficient route to various 4-fluoroisoquinolines and related heterocyclic systems. acs.orgnih.gov

Table 2: Silver-Catalyzed Oxidative Aminofluorination of Alkynes

| Substrate | Catalyst | Fluorinating Agent | Product | Yield | Reference |

| 2-alkynylaryl oxime | AgNO₃ | NFSI | 4-Fluoroisoquinoline | Good | acs.orgnih.gov |

| 2-alkynyl-N-tosyl-aniline | AgF | NFSI | This compound derivative | Moderate | researchgate.net |

This table showcases the silver-catalyzed variant of the reaction, which is a key precedent for potential copper-catalyzed analogues.

Copper catalysts are also effective in mediating three-component reactions for the synthesis of isoquinoline derivatives. These reactions offer a high degree of molecular complexity from simple and readily available starting materials in a single step. organic-chemistry.orgacs.org For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org This process involves N-atom transfer and a [3 + 2 + 1] cyclization. organic-chemistry.org Another approach involves the copper-catalyzed tandem Sonogashira coupling/regioselective 6-endo cyclization to afford organic-chemistry.orgrsc.orgCurrent time information in Milan, IT.triazolo[5,1-a]isoquinoline derivatives. researchgate.net

Copper-Catalyzed Methodologies

Photocatalysis in Isoquinoline Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild reaction conditions. acs.orgnih.govrsc.org This strategy has been successfully applied to the synthesis of isoquinoline and its derivatives. acs.orgchemrxiv.org

One approach involves a photocatalytic proton-coupled electron transfer (PCET) process for the synthesis of isoquinoline-1,3-diones from readily prepared acrylamides. acs.orgnih.gov This method utilizes organic photocatalysts, avoiding the need for metal complexes, and proceeds under mild conditions with a broad substrate scope. acs.org Another strategy employs a photolabile phthalimide (B116566) reagent based on indole (B1671886) to facilitate its coupling with isoquinolines in a Minisci-type reaction, leading to the formation of bis-N-heteroaryl motifs. chemrxiv.org

Furthermore, isoquinoline-derived diaryl ketones have been designed as photocatalysts themselves. nih.gov These catalysts exhibit enhanced absorption of visible light and can enable dehydrogenative cross-coupling reactions of heteroarenes with alkanes and aldehydes using air as the oxidant. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of fluorinated isoquinolines, this technology offers significant advantages. A notable one-pot, microwave-assisted method facilitates the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkyl-1,2,3-triazoles. rsc.orgrsc.orgbohrium.com This process, mediated by potassium fluoride, involves the thermal decomposition of the triazole, a stereoselective 1,3-fluorine shift via an N-fluoroalkylated ketenimine intermediate, and subsequent cyclization to form the isoquinoline ring. rsc.orgrsc.org This approach is notable for its efficiency and broad substrate scope, allowing for the preparation of structurally diverse isoquinolines with yields often exceeding 70%. rsc.orgrsc.orgvulcanchem.com

The use of microwave irradiation significantly reduces reaction times, often to as little as 30 minutes, while enabling the synthesis of complex derivatives that can be further modified through nucleophilic aromatic substitution or cross-coupling reactions. rsc.orgrsc.orgvulcanchem.com

Pummerer Rearrangement Strategies for Isoquinoline Derivatives

The Pummerer rearrangement is a classic transformation in organic synthesis that has been adapted for constructing the isoquinoline core. researchgate.nettandfonline.com The reaction typically involves the conversion of a sulfoxide (B87167) into a thionium (B1214772) ion intermediate upon treatment with an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). tandfonline.comjst.go.jp This reactive intermediate can then undergo intramolecular cyclization to form a new ring system.

In the context of isoquinoline synthesis, a Pummerer-type cyclization of N-acyl-N-(aryl)methyl-2-(phenylsulfinyl)ethylamines can effectively produce N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp This strategy provides a route to tetrahydroisoquinoline precursors which can be further elaborated. For instance, a sequential Pummerer-Diels-Alder reaction has been developed where an o-benzoyl-substituted pyridylmethyl sulfoxide generates a transient furo[3,4-c]pyridine, which is then trapped by a dienophile to ultimately yield an isoquinoline derivative after subsequent base-induced ring opening and aromatization. nih.gov While not a direct route to this compound itself, these Pummerer-based methods are crucial for creating substituted isoquinoline and tetrahydroisoquinoline scaffolds that could serve as precursors for fluorination. jst.go.jpnih.gov

Specific Synthesis of this compound

Direct synthesis of this compound often involves multi-step sequences starting from isoquinoline or its precursors. A common industrial approach begins with the bromination of isoquinoline hydrobromide salt to yield 4-bromoisoquinoline. quickcompany.in This intermediate then undergoes ammonolysis to produce 4-aminoisoquinoline. quickcompany.in The amino group is subsequently converted to a diazonium fluoroborate salt using fluoroboric acid and sodium nitrite, which upon thermal decomposition, yields the target this compound. quickcompany.in

Fluorination of Isoquinoline Precursors at the C4 Position

The direct introduction of a fluorine atom at the C4 position of an existing isoquinoline or a related precursor is a highly sought-after transformation. This is typically achieved through electrophilic fluorination.

Utilizing Fluorinating Reagents (e.g., Selectfluor, N-Fluorobenzenesulfonimide)

Electrophilic N-F reagents are widely used for the direct fluorination of organic molecules. alfa-chemistry.comSelectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) are among the most common and effective reagents for this purpose. alfa-chemistry.comresearchgate.netresearchgate.netorganic-chemistry.org

The direct C-H fluorination of the isoquinoline ring system can be challenging due to the electron-deficient nature of the heterocycle. However, strategies have been developed to achieve this transformation. For instance, a silver-catalyzed intramolecular oxidative aminofluorination of alkynes using NFSI provides an efficient route to various 4-fluoroisoquinolines. nih.gov Another approach involves a visible-light-induced, metal-free C-H fluorination of heteroarenes, which has shown success in fluorinating quinolines, although selectivity for the C4 position in isoquinolines remains a specific challenge. chinesechemsoc.org Research has also demonstrated the C4-selective nucleophilic fluorination of quinolines through a concerted fluoride-electron-proton transfer mechanism involving Selectfluor, a strategy that could potentially be adapted for isoquinolines. acs.org

The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity. For example, the fluorination of 1-hydroxyisoquinolines with Selectfluor has been shown to be highly regioselective. researchgate.net

| Reagent | Method | Substrate Type | Key Features |

| Selectfluor | Electrophilic Fluorination | 1-Hydroxyisoquinolines, Quinolines | High regioselectivity, can be used in photocatalytic systems. researchgate.netchinesechemsoc.orgacs.org |

| NFSI | Electrophilic Fluorination | Alkyne precursors, 8-Aminoquinolines | Used in metal-catalyzed (Ag, Ni) and metal-free reactions. researchgate.netorganic-chemistry.orgnih.gov |

Stereoselective Approaches

Stereoselective synthesis is crucial when creating chiral centers, particularly in the context of tetrahydroisoquinoline derivatives. While the aromatic this compound itself is planar, stereoselective methods become important when synthesizing its saturated or substituted analogs.

One strategy involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. For example, chiral sulfoxide functionalities have been employed to direct the intramolecular addition of amides to chiral vinyl sulfoxides, leading to the formation of optically active tetrahydroisoquinolines. clockss.org Another powerful method is the enantioselective reduction of a 3,4-dihydroisoquinoline (B110456) intermediate, which can be generated via a Bischler-Napieralski condensation. clockss.org While direct stereoselective fluorination at the C4 position is less common, these methods highlight the potential for creating chiral fluorinated isoquinoline derivatives by applying stereoselective techniques to precursors that are later fluorinated, or by fluorinating a prochiral substrate in an enantioselective manner. Catalytic enantioselective fluorination of β-ketoesters using chiral copper complexes with NFSI demonstrates the feasibility of such asymmetric transformations. juniperpublishers.com

Derivatization of this compound

Once synthesized, this compound serves as a versatile building block for creating more complex molecules. The fluorine atom and the various C-H positions on the ring can be functionalized through a range of chemical reactions.

The presence of halogens on the isoquinoline ring allows for a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups. rsc.orgvulcanchem.com Similarly, Sonogashira coupling can install alkynyl groups, and Buchwald-Hartwig amination can form C-N bonds. rsc.org

The fluorine atom itself can participate in nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with other halogens unless the ring is sufficiently activated. vulcanchem.com More commonly, other positions on the this compound scaffold are modified. For example, this compound-5-sulfonyl chloride is a key intermediate used in the synthesis of Ripasudil, a Rho-kinase inhibitor. smolecule.com The sulfonyl chloride group is highly reactive towards nucleophiles like amines and alcohols, allowing for the creation of a diverse library of sulfonamide derivatives. smolecule.com

A modular, four-component coupling protocol has been developed to synthesize polysubstituted isoquinolines, including those with varied functionality at the C4 position, by trapping an intermediate ketone with an electrophile before cyclization. acs.org

| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acids | C4 (if halogenated), other halogenated positions | Aryl-substituted isoquinolines rsc.orgvulcanchem.com |

| Sonogashira Coupling | Pd/Cu catalyst, Terminal alkynes | Halogenated positions | Alkynyl-substituted isoquinolines rsc.org |

| Buchwald-Hartwig Amination | Pd catalyst, Amines | Halogenated positions | Amino-substituted isoquinolines rsc.org |

| Nucleophilic Substitution | Amines, Alcohols | C5 (on sulfonyl chloride derivative) | Sulfonamides, Sulfonates smolecule.com |

Functionalization at the C5 Position

The C5 position of this compound is a key site for functionalization, largely due to the directing effects of the fluorine atom at the C4 position. This has been exploited for the synthesis of important pharmaceutical intermediates.

A prevalent strategy for functionalizing the C5 position is through a two-step process involving sulfonation followed by halogenation to yield this compound-5-sulfonyl chloride, a critical intermediate in the synthesis of pharmaceuticals like the Rho-kinase inhibitor Ripasudil. google.com

The synthesis is typically conducted as a regioselective, one-pot reaction. google.com The process begins with the sulfonation of this compound using sulfuric anhydride (oleum), often in the presence of sulfuric acid. google.comgoogle.com This step forms a this compound-5-sulfonic acid intermediate. google.comsmolecule.com Without isolating the sulfonic acid, a halogenating agent is then added to the mixture. google.com Thionyl chloride is a commonly used reagent for this conversion, yielding the desired this compound-5-sulfonyl chloride. google.comsmolecule.com

To facilitate purification and improve stability, the final product is often isolated as an acid-added salt, such as a hydrochloride salt. google.comsmolecule.com This method allows for the effective separation of the desired C5-substituted product from positional isomers, such as the 8-position isomer. google.com

| Step | Reagents | Typical Conditions | Outcome | Source |

|---|---|---|---|---|

| Sulfonation | This compound, Sulfuric anhydride (oleum), Sulfuric acid (optional) | Molar excess of sulfuric anhydride (5-15 mol). Temperature controlled between 10°C and 70°C. Reaction time of 5-30 hours. | Forms this compound-5-sulfonic acid intermediate. | google.com |

| Halogenation | Halogenating agent (e.g., Thionyl chloride, Phosphorus oxychloride) | Molar excess of halogenating agent (2-10 mol). The mixture is typically heated. | Converts sulfonic acid to sulfonyl chloride. | google.comgoogle.com |

| Isolation | Acid (e.g., Hydrochloric acid), Organic solvent (e.g., Acetone) | Addition of acid to form the salt, facilitating precipitation and separation from isomers. pH during extraction is controlled. | Isolation of this compound-5-sulfonyl chloride as a stable salt. | google.comsmolecule.com |

Synthesis of Diverse this compound Derivatives

Recent advancements have broadened the range of accessible this compound derivatives. The this compound-5-sulfonyl chloride intermediate is particularly valuable as a precursor for a variety of other compounds. researchgate.net By reacting the sulfonyl chloride group with different nucleophiles, a diverse library of sulfonamide derivatives can be generated.

For instance, the reaction of this compound-5-sulfonyl chloride with specific amines leads to the formation of complex molecules with potential therapeutic applications. A notable example is the synthesis of (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, which is achieved through the reaction with an appropriate amino alcohol. researchgate.net These derivatives are investigated for their biological activities, including their potential as kinase inhibitors. google.com.na

| Derivative Name | Precursor | Synthetic Transformation | Source |

|---|---|---|---|

| This compound-5-sulfonamide | This compound-5-sulfonyl chloride | Conversion of the sulfonyl chloride group. | |

| (S)-(−)-4-Fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide | This compound-5-sulfonyl chloride | Reaction with (S)-2-aminopropan-1-ol. | researchgate.net |

| (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline (Ripasudil) | This compound-5-sulfonyl chloride | Reaction with (S)-2-methyl-1,4-diazepane. | researchgate.net |

Introduction of Substituents at C1, C3, and C4

Methodologies have been developed to introduce various functional groups at the C1, C3, and C4 positions of the isoquinoline core, allowing for the synthesis of a wide array of structurally diverse compounds.

C1 Position: Substituents can be introduced at the C1 position through reactions with organometallic reagents. For example, treating a dihydroisoquinoline intermediate with various alkyl or phenyl lithium reagents can afford 1-alkyl(aryl)-substituted tetrahydroisoquinolines. nih.gov

C3 Position: The introduction of substituents at the C3 position can be accomplished using cross-coupling reactions. The Suzuki-Miyaura reaction, for example, is a powerful tool for creating carbon-carbon bonds by coupling a boronic acid or ester with a suitable halide, enabling the attachment of aryl groups at this position. acs.org

C4 Position: Direct functionalization at the C4 position has been achieved through innovative catalytic methods. A silver-catalyzed intramolecular oxidative aminofluorination of alkynes provides an efficient route to synthesize 4-fluoroisoquinolines directly. acs.org Another approach involves the introduction of an amino group at the C4 position using ammonium hydroxide (B78521) (NH₄OH). acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. yale.edusigmaaldrich.com These principles include preventing waste, maximizing atom economy, using catalytic reagents, and designing for energy efficiency. acs.org

The synthesis of this compound and its derivatives can be evaluated against these principles:

Waste Prevention and Atom Economy: The one-pot synthesis of this compound-5-sulfonyl chloride is advantageous as it avoids the need to isolate and purify the sulfonic acid intermediate, which reduces waste and solvent usage. google.comyale.edu This aligns with the principle of reducing unnecessary derivatization. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu The development of silver-catalyzed reactions for synthesizing the this compound core is a step toward greener chemistry. acs.org Similarly, palladium-catalyzed reactions are employed in some synthetic routes. google.com

Hazardous Substances and Energy Efficiency: Some established methods for synthesizing the sulfonyl chloride derivative rely on a large excess of reagents like sulfuric anhydride and thionyl chloride, which are hazardous. google.com Many traditional synthetic methods also require heating, which consumes significant energy. acs.org Future research could focus on developing catalytic routes that operate under milder, more energy-efficient conditions. atiner.gr

| Synthetic Method | Green Chemistry Principle | Alignment/Consideration | Source |

|---|---|---|---|

| One-pot C5-sulfonylation/halogenation | Prevention of waste; Reduce derivatives | Aligned. Avoids isolation of intermediate, reducing solvent waste and process steps. | google.comyale.edu |

| Silver-catalyzed aminofluorination | Catalysis | Aligned. Employs a catalytic amount of silver instead of stoichiometric reagents. | acs.orgyale.edu |

| Use of excess sulfuric anhydride and thionyl chloride | Less hazardous chemical syntheses; Atom economy | Not aligned. Uses large quantities of corrosive and hazardous reagents, leading to poor atom economy. | google.comacs.org |

| Heating for reaction completion | Design for energy efficiency | Not aligned. Many steps require elevated temperatures, increasing energy consumption. Future methods could aim for ambient temperature reactions. | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoroisoquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For 4-Fluoroisoquinoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, along with correlation spectroscopy, is essential for unambiguous structural assignment.

Proton (¹H) NMR Analysis for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of the hydrochloride salt of this compound, recorded in DMSO-d₆, distinct signals corresponding to the different protons of the isoquinoline (B145761) ring system are observed. google.com For instance, a singlet at 9.63 ppm is assigned to the proton at position 1 (H-1). google.com The spectrum also shows a doublet at 8.77 ppm with a coupling constant (J) of 4.80 Hz, corresponding to the proton at position 3 (H-3). google.com Other aromatic protons appear as doublets at 8.67 ppm and 8.48 ppm, and a doublet of doublets at 7.94 ppm. google.com The sulfuric acid salt of this compound in DMSO-d₆ exhibits a similar pattern with a singlet at 9.59 ppm (H-1) and a doublet at 8.78 ppm (H-3). google.com

Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Salts in DMSO-d₆

| Proton | This compound HCl Salt google.com | This compound H₂SO₄ Salt google.comsemanticscholar.org |

| H-1 | 9.63 (s) | 9.74 (s) |

| H-3 | 8.77 (d, J=4.80 Hz) | 8.87 (d, J=3.7 Hz) |

| H-5 | 8.48 (d, J=7.79 Hz) | 8.31 (d, J=7.9 Hz) |

| H-6 | 7.94 (dd, J=7.79, 7.79 Hz) | 8.09 (t, J=7.9 Hz) |

| H-7 | - | 8.25 (t, J=7.9 Hz) |

| H-8 | 8.67 (d, J=7.79 Hz) | 8.60 (d, J=7.9 Hz) |

| s = singlet, d = doublet, t = triplet, dd = doublet of doublets |

Carbon (¹³C) NMR Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. While specific ¹³C NMR data for this compound itself is not detailed in the provided search results, analysis of its derivatives offers insight. For example, in a sulfonamide analogue of this compound, the carbon atoms of the isoquinoline ring exhibit characteristic chemical shifts. semanticscholar.org The carbon bearing the fluorine atom (C-4) would show a large coupling constant due to the C-F interaction, a key feature in identifying its position. Generally, aromatic carbons in isoquinoline systems appear in the range of 120-150 ppm. wisc.edu

Fluorine (¹⁹F) NMR for Fluorine Integration and Environment

Fluorine-19 NMR (¹⁹F NMR) is highly sensitive and provides specific information about the fluorine atom's environment within a molecule. alfa-chemistry.com The chemical shift of the fluorine atom is influenced by its electronic surroundings. alfa-chemistry.com For aromatic fluorine compounds, the chemical shifts typically appear in a specific region of the spectrum. alfa-chemistry.com In the case of this compound-5-sulfonyl chloride, the aromatic fluorine signal is expected around -110 ppm. This technique is crucial for confirming the successful incorporation of fluorine into the isoquinoline scaffold. The broad chemical shift range in ¹⁹F NMR makes it an excellent tool for structural elucidation of fluorinated compounds. alfa-chemistry.com

Correlation Spectroscopy (e.g., COSY, HMBC, HSQC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace the connectivity of protons within the spin systems of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the entire molecular framework, including the relative positions of substituents and different ring systems. columbia.edu

The application of these 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound and its analogues, confirming the substitution pattern. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. pg.edu.pl

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net For a derivative like this compound-5-sulfonyl chloride hydrochloride, HRMS can verify the molecular ion [M+H]⁺ at a specific mass-to-charge ratio (m/z), confirming its elemental formula. The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions is a significant advantage in structural elucidation. jeol.comlcms.cz This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. orgchemboulder.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of molecules. specac.comtanta.edu.eg When a molecule absorbs IR radiation, it undergoes transitions between quantized vibrational energy states. libretexts.org For a molecule to be IR active, a change in its dipole moment must occur during the vibration. tanta.edu.eglibretexts.org The absorption of IR radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uktanta.edu.eg

Vibrational motions in molecules are categorized as stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eglibretexts.org A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.orgresearchgate.net In aromatic compounds like this compound, the C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The interpretation of the complex spectra of these molecules is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate vibrational frequencies. researchgate.netdiva-portal.org

For isoquinoline and its derivatives, characteristic bands can be assigned to specific vibrational modes. For instance, in a study of 4-bromoisoquinoline, strong absorption bands between 3012 cm⁻¹ and 3124 cm⁻¹ were attributed to C-H stretching modes. researchgate.net Skeletal vibrations for six-membered aromatic rings typically result in two or three bands in the 1600-1200 cm⁻¹ region. researchgate.net

Table 1: General Infrared Absorption Regions for Functional Groups Relevant to this compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| C=C | Stretching | 1600 - 1450 | Variable |

| C-N | Stretching | 1350 - 1000 | Medium to Strong |

| C-F | Stretching | 1400 - 1000 | Strong |

Solid-state linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique that provides detailed information about the orientation and structure of molecules in an ordered state. researchgate.netnih.gov This method involves measuring the differential absorption of linearly polarized IR light by an oriented sample, often a suspension in a nematic liquid crystal. researchgate.netnih.gov The resulting dichroic spectra allow for the unambiguous assignment of IR bands and provide insights into the spatial orientation of molecular transition moments. nih.gov

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing a unique "fingerprint" of a molecule based on its vibrational modes. nih.govmdpi.com This technique relies on the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted due to interaction with the molecule's vibrations. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. nih.govnih.gov

The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis. researchgate.net For instance, in the study of 4-bromoisoquinoline, both FT-IR and FT-Raman spectra were recorded and interpreted with the aid of DFT calculations to assign vibrational modes. researchgate.net The C-H stretching modes, for example, were observed in both the IR and Raman spectra in the 3000-3100 cm⁻¹ range. researchgate.net The ability of Raman spectroscopy to detect subtle biochemical changes makes it a valuable tool in various fields, including the characterization of complex organic molecules and biological systems. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.orgrsc.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (often the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.orgmsu.edu

The types of electronic transitions commonly observed in organic molecules include π → π* and n → π* transitions. shu.ac.uktanta.edu.eg These transitions require the presence of unsaturated groups (chromophores) that provide π and n (non-bonding) electrons. shu.ac.uktanta.edu.eg For aromatic molecules like this compound, the absorption spectrum is characterized by bands corresponding to these electronic transitions. researchgate.net The π → π* transitions are typically more intense than n → π* transitions. shu.ac.uk The solvent environment can influence the position of these absorption bands; for instance, n → π* transitions often exhibit a blueshift (shift to shorter wavelength) with increasing solvent polarity. shu.ac.uk

In a study on 4-bromoisoquinoline, the UV-Vis spectrum was computed and compared with the experimental spectrum, showing π to π* electronic transitions. researchgate.net

Gas-phase UV-Vis absorption spectroscopy provides highly detailed information about the electronic states of a molecule, free from solvent effects. A high-resolution gas-phase absorption spectrum of the related molecule isoquinoline, recorded from 3.5 to 10.7 eV, revealed a rich structure of both broad and sharp features. rsc.org These features were analyzed and assigned to eight valence and eight Rydberg transitions. rsc.org

The study of isoquinoline's gas-phase spectrum also highlighted the presence of vibronic coupling between the nπ* and ππ* valence electronic states in the 3.96 eV region. rsc.org Such high-resolution studies allow for the precise determination of the electronic origins (the energy of the transition from the ground vibrational state of the ground electronic state to the ground vibrational state of the excited electronic state) and the analysis of the vibrational structure of the electronic bands.

The electronic transitions observed in the UV-Vis spectra of molecules like this compound can be classified as either valence or Rydberg transitions. Valence transitions involve the excitation of an electron from one valence orbital to another (e.g., π → π*). kyushu-u.ac.jp Rydberg transitions, on the other hand, involve the excitation of an electron to a high-energy, diffuse orbital that is far from the molecular core. kyushu-u.ac.jp

Detailed theoretical and experimental studies on related aromatic molecules like benzene (B151609) and 4-fluorotoluene (B1294773) have provided a framework for understanding these transitions. kyushu-u.ac.jpunl.pt For example, a high-resolution vacuum ultraviolet photoabsorption spectrum of 4-fluorotoluene revealed transitions to valence, mixed valence-Rydberg, and Rydberg states. unl.pt The assignment of these transitions is typically supported by ab initio calculations. kyushu-u.ac.jpunl.pt In the case of isoquinoline, a comprehensive analysis of its gas-phase spectrum led to the first observation of its Rydberg series, with series converging to different electronic states of the isoquinoline cation. rsc.org

Table 2: Calculated Electronic Transitions for a Related Aromatic Molecule (Benzene).

| State | Symmetry | Excitation Energy (eV) - Calculated | Excitation Energy (eV) - Experimental | Transition Type |

|---|---|---|---|---|

| ¹B₂ᵤ | D₆ₕ | 4.88 | 4.90 | Valence (π → π*) |

| ¹B₁ᵤ | D₆ₕ | 6.14 | 6.20 | Valence (π → π*) |

| ¹E₁ᵤ | D₆ₕ | 6.95 | 6.94 | Valence (π → π*) |

| ³B₁ᵤ | D₆ₕ | 3.95 | 3.95 | Valence (π → π*) |

| ³E₁ᵤ | D₆ₕ | 4.76 | 4.76 | Valence (π → π*) |

| ³B₂ᵤ | D₆ₕ | 5.60 | 5.60 | Valence (π → π*) |

Data adapted from theoretical studies on benzene and may not be directly representative of this compound but illustrates the types of transitions.

Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. wikipedia.org This coupling can lead to the mixing of different electronic states and is particularly important when potential energy surfaces of these states are close in energy, such as near conical intersections. wikipedia.org The effects of vibronic coupling can be observed in the vibrational structure of electronic absorption bands. rsc.org

In the gas-phase spectrum of isoquinoline, evidence of vibronic coupling between the nπ* ¹¹A′′ and ππ* ²¹A′ valence electronic states was observed. rsc.org Furthermore, the intensity of some spectral features in isoquinoline was found to be enhanced by collective π-electron modes that are considered to be of a plasmon-type. rsc.org These collective electronic excitations are another important aspect of the electronic structure of these aromatic systems. The study of vibronic coupling often involves advanced computational methods to model the interaction between electronic states and nuclear vibrations. nih.gov

X-Ray Diffraction Studies for Solid-State Molecular Structures

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For isoquinoline derivatives, this method provides precise data on bond lengths, bond angles, and crystal packing, offering a definitive view of the molecular conformation.

In the study of this compound analogues, single-crystal X-ray analysis has been instrumental in confirming molecular structures and understanding the influence of various substituents on the isoquinoline core. For instance, the solid-state structure of This compound-5-sulfonyl chloride was ascertained through X-ray diffraction. researchgate.net The analysis revealed that to minimize steric repulsion between the sulfonyl group and the adjacent fluorine atom, one of the two sulfonyl oxygen atoms is positioned to lie approximately in the plane of the isoquinoline ring. researchgate.netresearchgate.net

Similarly, the crystal structure of another analogue, (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide , was determined, highlighting the conformational flexibility and intermolecular interactions within the crystal lattice. researchgate.net The study of such analogues provides critical insights into the structural behavior of the this compound scaffold. In some cases, the isoquinoline plane can be slightly deformed, suggesting a steric effect induced by bulky substituents on the sulfonyl group. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature |

| This compound-5-sulfonyl chloride | Orthorhombic | Pbca | One sulfonyl oxygen atom lies in the isoquinoline plane to minimize steric hindrance. researchgate.net |

| (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide | - | - | Exhibits two crystallographically independent molecules with differing conformations and hydrogen bonding patterns. researchgate.net |

The data in this table is based on findings for analogues of this compound.

Crystallographic studies are particularly powerful in identifying and characterizing non-covalent interactions, such as hydrogen bonds, which play a crucial role in determining molecular conformation and crystal packing.

In the solid-state structure of (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide , two crystallographically independent molecules are present in the asymmetric unit (Z′ = 2). researchgate.net These two molecules display different hydrogen bonding patterns. One molecule forms an intramolecular bifurcated hydrogen bond where the amine proton interacts with both the fluorine atom and the oxygen of the hydroxyl group (N-H···O,F). researchgate.net The other molecule forms only a single intramolecular N—H···F hydrogen bond. researchgate.net This observation of N—H···F hydrogen bonds in the solid state corresponds to the weak coupling observed between the N(H) and ¹⁹F nuclei in ¹H NMR solution-state spectra. researchgate.net

The study of other related heterocyclic systems, such as 4-anilino-5-fluoroquinazolines, further underscores the utility of X-ray crystallography in characterizing weak N-H···F hydrogen bonds. nih.gov In these systems, the aniline (B41778) N-H proton is forced into close proximity with the fluorine atom, allowing for detailed analysis of this interaction in the solid state. nih.gov These analyses, often presented using graph-set notation, help in systematically categorizing the complex hydrogen-bond motifs that define the supramolecular architecture. researchgate.net

| Compound Analogue | Hydrogen Bond Type | Interaction Details |

| (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide | Intramolecular N-H···F | One independent molecule shows a single N-H···F bond. researchgate.net |

| Intramolecular bifurcated N-H···(O,F) | The second independent molecule features a bifurcated bond with the amine proton interacting with both F and OH groups. researchgate.net |

This table illustrates hydrogen bonding interactions observed in an analogue of this compound.

Theoretical Computational Studies in Conjunction with Spectroscopic Data

Theoretical computational methods are frequently used alongside experimental spectroscopic techniques to provide deeper insights into the structural and electronic properties of molecules. These studies can help in assigning experimental spectra, predicting molecular geometries, and understanding chemical reactivity.

Density Functional Theory (DFT) has become a standard computational tool in chemical research for investigating the electronic structure of many-body systems. wikipedia.org It is widely applied to predict molecular geometries, simulate vibrational and NMR spectra, and analyze electronic transitions for compounds like this compound and its analogues. researchgate.netnih.gov

For derivatives of 4-fluoro-5-sulfonylisoquinoline, DFT calculations have been performed to predict the lowest energy structures, showing good general agreement with the experimental data obtained from X-ray diffraction. researchgate.net This synergy between computational prediction and experimental verification is crucial for building accurate molecular models. For example, DFT calculations can corroborate the conformational preferences observed in crystal structures, such as the orientation of the sulfonyl group in This compound-5-sulfonyl chloride . researchgate.net

Furthermore, DFT calculations using methods like the Gauge-Invariant Atomic Orbital (GIAO) method are employed to calculate NMR chemical shifts, which can then be compared with experimental spectra for validation. researchgate.net For UV-Vis spectra, Time-Dependent DFT (TD-DFT) methods are used to compute electronic transitions and simulate the absorption spectra. nih.gov

| Computational Method | Application | Target Molecule/Analogue | Basis Set Example |

| DFT Geometry Optimization | Predict lowest energy structures | 4-fluoro-5-sulfonylisoquinoline derivatives | - |

| DFT/GIAO | Calculate ¹H and ¹³C NMR chemical shifts | 5-isoquinolinesulfonic acid | B3LYP/6-311++G(d,p) nih.gov |

| TD-DFT | Compute UV-Vis absorption spectra | 5-isoquinolinesulfonic acid | M062X/6-311++G(d,p) nih.gov |

This table summarizes the application of DFT methods in the study of isoquinoline analogues.

Molecular Orbital (MO) theory provides a framework for understanding the electronic states and reactivity of molecules by describing electrons as delocalized over the entire molecule in specific orbitals. csus.edu The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for predicting chemical reactivity and interpreting electronic spectra. numberanalytics.com

In studies of this compound analogues, MO calculations help elucidate electronic transitions observed in UV-Vis spectroscopy. nih.gov For example, the analysis of a sulfur-containing analogue revealed that the HOMO is primarily characterized by the sulfur lone pair. researchgate.net The removal of an electron from this orbital, as in electrochemical oxidation, leads to predictable chemical transformations, such as the formation of a sulfoxide (B87167). researchgate.net

Calculations can determine the energies of the HOMO and LUMO, and the energy gap between them is a critical parameter related to the molecule's kinetic stability and electronic transitions. nih.gov These theoretical calculations, often performed using semiempirical or DFT methods, complement experimental data and provide a more complete picture of the molecule's electronic behavior. unlp.edu.ar

Medicinal Chemistry and Pharmacological Investigations of 4 Fluoroisoquinoline Derivatives

Broad Spectrum of Biological Activities of Isoquinoline (B145761) Scaffolds

The isoquinoline core, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a structural motif present in many natural and synthetic compounds with significant biological activity. researchgate.netcymitquimica.com The incorporation of a fluorine atom at the 4-position can increase the compound's lipophilicity and metabolic stability, making it a desirable feature in the development of new drugs. cymitquimica.com This has led to the exploration of 4-fluoroisoquinoline derivatives across a wide range of pharmacological applications.

Derivatives of this compound have shown potential as anticancer agents. One key area of investigation is their ability to inhibit tyrosine kinases, enzymes that play a crucial role in the cell signaling pathways associated with cancer progression. By blocking these enzymes, these compounds can interfere with cell growth and proliferation. This compound-5-sulfonyl chloride, for example, is an intermediate in the synthesis of pharmaceuticals, some of which are being studied for their anticancer properties.

| Compound/Derivative Class | Target/Mechanism | Key Findings |

| This compound derivatives | Tyrosine Kinase Inhibition | Derivatives have been shown to inhibit specific tyrosine kinases involved in cell growth and proliferation. |

| Pharmaceutical Intermediates | Synthesis of anticancer agents | This compound-5-sulfonyl chloride is a key intermediate in the synthesis of potential cancer therapeutics. |

The isoquinoline framework is found in many alkaloids with potent antimicrobial activities. This has spurred the synthesis of new isoquinoline derivatives with bactericidal and fungicidal properties. researchgate.net Research has focused on various modifications of the isoquinoline scaffold to enhance its antimicrobial efficacy.

While direct studies on the antioxidant activity of this compound are not extensively detailed in the provided results, the broader class of isoquinolines is known for such properties. The general structure of isoquinolines allows them to act as antioxidants, a feature that is often explored in medicinal chemistry.

The search for new anti-inflammatory agents has included the investigation of isoquinoline derivatives. The structural features of these compounds allow for interactions with biological targets involved in the inflammatory response.

This compound derivatives have been identified as potent enzyme inhibitors. A notable example is Ripasudil, a Rho-kinase inhibitor synthesized from this compound-5-sulfonyl chloride, which is used in the treatment of glaucoma and ocular hypertension. The sulfonyl chloride group is highly reactive and can form covalent bonds with target molecules, a key feature in its mechanism of action.

| Compound/Derivative Class | Target Enzyme | Application | Key Findings |

| This compound-5-sulfonyl chloride derivatives | Rho-kinase | Glaucoma and ocular hypertension | Serves as a key intermediate in the synthesis of Ripasudil, a known Rho-kinase inhibitor. |

| (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline | Rho-kinase | Not specified | A novel Rho-kinase inhibitor synthesized on a multi-kilogram scale. researchgate.net |

The unique structure of this compound derivatives makes them promising candidates for treating neurological disorders. This compound-5-sulfonyl chloride and its hydrochloride salt are important intermediates in the synthesis of pharmaceuticals aimed at targeting such conditions. smolecule.com Furthermore, this compound-5-sulfonyl halide is a crucial production intermediate for a prophylactic and therapeutic agent for cerebrovascular disorders. google.com

| Compound/Derivative Class | Application | Key Findings |

| This compound-5-sulfonyl chloride hydrochloride | Neurological disorders, cancer | An important intermediate in the synthesis of pharmaceuticals for these conditions. smolecule.com |

| This compound-5-sulfonyl halide | Cerebrovascular disorders | An important production intermediate for prophylactic and therapeutic agents. google.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For this compound derivatives, SAR studies have provided critical insights into how specific structural modifications influence their biological activity.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various molecular properties. mdpi.com In the context of isoquinoline derivatives, the substitution of a fluorine atom, particularly at the 4-position, has been shown to significantly impact their bioactivity.

Furthermore, the substitution pattern of halogens on the isoquinoline ring plays a crucial role in determining the biological activity. Studies on various halogenated isoquinolines have demonstrated that these substituents can enhance the binding affinity to molecular targets, making them valuable for developing treatments for neurological disorders and cancers. acs.org Specifically, in comparison to a methyl group at the 4-position, a fluorine atom at the same position can lead to reduced steric hindrance, thereby increasing reactivity in certain coupling reactions, such as the formation of sulfonamides. vulcanchem.com

The strategic placement of fluorine can also lead to the development of compounds with novel therapeutic applications. For example, research into fluorinated isoquinoline derivatives has led to the identification of potent inhibitors for enzymes like PARP7, which is implicated in cancer. researchgate.net

Table 1: Influence of 4-Position Substituent on Isoquinoline Derivative Properties

| Substituent at Position 4 | Observed Effect | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| Fluorine | Improved pharmacological action, reduced steric hindrance, enhanced binding affinity. | Ripasudil, this compound-5-sulfonyl chloride | nih.govvulcanchem.com |

| Methyl | Exhibits different biological activity, can introduce steric hindrance. | 4-Methylisoquinoline | vulcanchem.com |

| Chlorine | Used in similar synthetic pathways, contributes to lipophilicity and binding affinity. | 4-Chloroisoquinoline | acs.org |

The sulfonyl chloride moiety is a highly reactive functional group that plays a pivotal role in the synthesis and pharmaceutical utility of this compound derivatives. vulcanchem.com Its primary role is that of a sulfonylating agent, readily reacting with nucleophiles such as amines to form stable sulfonamide linkages. vulcanchem.com This reactivity is fundamental to its utility as a key building block in the synthesis of a variety of pharmaceutical compounds.

A prime example of its importance is in the synthesis of this compound-5-sulfonyl chloride, a critical intermediate for the production of the Rho-kinase inhibitor, Ripasudil. mdpi.comvulcanchem.com The sulfonyl chloride group at the 5-position allows for the coupling with the (S)-2-methyl-1,4-diazepane moiety to form the final active drug molecule. mdpi.com The reactivity of the sulfonyl chloride group is crucial for the efficiency of this synthesis. vulcanchem.com

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical and chemical properties, is a cornerstone of modern drug design. Current time information in Bangalore, IN. This approach is utilized to enhance efficacy, improve selectivity, reduce toxicity, and optimize the pharmacokinetic properties of a lead compound. The development of many isoquinoline-based drugs has benefited from the application of bioisosteric principles. amegroups.orggoogle.com

A notable example is the development of Ripasudil from its predecessor, Fasudil. Both compounds share the 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline core structure. nih.gov However, the bioisosteric replacement of a hydrogen atom with a fluorine atom at the 4-position of the isoquinoline ring in Ripasudil led to a dramatic improvement in its pharmacological activity as a Rho-kinase inhibitor. mdpi.comnih.gov This substitution exemplifies a classical bioisosteric modification where the similar size but different electronic properties of fluorine compared to hydrogen lead to a more potent drug.

Bioisosterism in isoquinoline drug design can also involve more complex ring-to-chain transformations or the replacement of entire ring systems. researchgate.net For instance, the phenyl group in some kinase inhibitors can be replaced with a pyridine ring to modulate electronic properties and hydrogen bonding interactions, which can be a valuable strategy in optimizing isoquinoline-based inhibitors. Current time information in Bangalore, IN. The overarching goal is to fine-tune the molecule's interaction with its biological target, and bioisosteric modifications of the isoquinoline scaffold provide a powerful tool to achieve this.

Mechanism of Action Studies (where applicable to derivatives)

The mechanism of action of this compound derivatives is diverse and dependent on the specific substitutions on the isoquinoline core. A prominent and well-studied mechanism is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).

Ripasudil, a derivative of this compound, is a potent and selective ROCK inhibitor. google.comnih.gov There are two isoforms of ROCK, ROCK1 and ROCK2, both of which are found in ocular tissues. google.com Ripasudil's primary mechanism of action in the treatment of glaucoma is to lower intraocular pressure (IOP) by directly acting on the trabecular meshwork, a key tissue in the regulation of aqueous humor outflow. nih.govresearchgate.net By inhibiting ROCK, Ripasudil induces cytoskeletal changes, including the disruption of actin bundles in the trabecular meshwork cells. google.comgoogle.com This leads to the relaxation of the trabecular meshwork and an increase in the outflow of aqueous humor through the Schlemm's canal, thereby reducing IOP. amegroups.orgnih.gov

Beyond ROCK inhibition, other this compound derivatives have been investigated for their potential to inhibit other kinases. For example, certain derivatives have shown potential as tyrosine kinase inhibitors, which are crucial targets in cancer therapy. vulcanchem.com The sulfonyl chloride group in intermediates like this compound-5-sulfonyl chloride is reactive and forms covalent bonds with nucleophilic sites on target molecules, a reactivity that is harnessed in the synthesis of sulfonamide derivatives that can interact with enzymes like kinases. vulcanchem.com

Preclinical Research and Therapeutic Potential

The preclinical development of this compound derivatives has demonstrated their significant therapeutic potential in various disease areas, most notably in ophthalmology and oncology.

Preclinical studies with Ripasudil have provided robust evidence for its efficacy in lowering IOP. In animal models, including monkeys, Ripasudil demonstrated a significant and dose-dependent reduction in IOP. nih.gov Phase I and II clinical trials in healthy volunteers and patients with primary open-angle glaucoma or ocular hypertension further confirmed these findings, showing a significant reduction in IOP with a good safety profile. google.comnih.gov Beyond glaucoma, preclinical data suggest that Ripasudil may have neuroprotective effects and could be beneficial in treating retinal neovascular diseases like diabetic retinopathy. nih.gov

In the realm of oncology, preclinical research has highlighted the potential of other this compound derivatives. For instance, a derivative of this compound has been identified as a selective inhibitor of PARP7, an enzyme involved in DNA repair and immune evasion in tumors. researchgate.net In a non-small cell lung cancer model, this compound led to a 74% tumor growth inhibition. researchgate.net Furthermore, certain isoquinoline derivatives have been investigated as inhibitors of protein kinase C, with some candidates advancing to preclinical trials for inflammatory diseases. researchgate.net The development of this compound derivatives as tyrosine kinase inhibitors for cancer treatment is also an active area of research. google.com

This compound and its derivatives, particularly this compound-5-sulfonyl chloride, are crucial intermediates in the synthesis of various pharmaceuticals. vulcanchem.comcpu.edu.cn The hydrochloride salt of this compound-5-sulfonyl chloride is a key starting material for the multi-step synthesis of Ripasudil. mdpi.comvulcanchem.com The synthesis involves the regioselective chlorosulfonylation of this compound to produce the sulfonyl chloride intermediate, which is then further reacted to build the final drug molecule. mdpi.com

The utility of this compound derivatives as intermediates extends to the synthesis of potential anticancer agents. vulcanchem.com Their role as a versatile building block allows for the creation of diverse libraries of compounds that can be screened for various biological activities, including the inhibition of tyrosine kinases and other enzymes implicated in disease. vulcanchem.com The presence of the fluorine atom and the reactive sulfonyl chloride group makes these intermediates particularly valuable for generating novel therapeutic candidates.

Table 2: Preclinical Data for Selected this compound Derivatives

| Derivative/Compound | Therapeutic Area | Mechanism of Action | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| Ripasudil (K-115) | Glaucoma, Ocular Hypertension | Rho-kinase (ROCK) inhibitor | Significant IOP reduction in animal models and early clinical trials. | google.comnih.gov |

| PARP7 Inhibitor | Cancer (Non-small cell lung) | PARP7 inhibition | 74% tumor growth inhibition in a murine model. | researchgate.net |

| Protein Kinase Cζ Inhibitor | Inflammatory Diseases | Protein Kinase Cζ inhibition | A 5,7-disubstituted isoquinoline inhibitor chosen as a preclinical candidate. | researchgate.net |

Development of Novel Drug Candidates

The this compound core serves as a versatile building block for the development of novel drug candidates. smolecule.com Its derivatives have been explored for various therapeutic applications, including cancer and neurological disorders. smolecule.com

One notable area of development is in the synthesis of Rho-kinase (ROCK) inhibitors. A derivative of this compound-5-sulfonyl chloride has been identified as a novel ROCK inhibitor, suggesting potential applications in treating cardiovascular diseases and cancer. Ripasudil, a ROCK inhibitor used for glaucoma and ocular hypertension, is synthesized using this compound-5-sulfonyl chloride hydrochloride as a key intermediate. google.com

Furthermore, this compound derivatives are being investigated as potential anticancer agents. smolecule.com Some derivatives have shown the ability to inhibit tyrosine kinases, which are critical enzymes in cell signaling pathways associated with cancer progression. The unique structural features of these compounds, including the presence of the fluorine atom, can lead to enhanced biological activity compared to their non-fluorinated counterparts. smolecule.com For instance, ethyl 8-fluoroisoquinoline-3-carboxylate serves as a precursor for antitumor agents, with derivatives showing enhanced potency. vulcanchem.com

The development of new synthetic methodologies has also contributed to the expansion of the chemical space for this compound-based drug candidates. rsc.org For example, a one-pot, microwave-assisted synthesis has been developed to produce 1-fluoroalkyl-3-fluoroisoquinolines, which can be further modified to create analogues of existing drug candidates. rsc.org

Pharmacological Studies of Novel this compound Analogues

The pharmacological properties of novel this compound analogues have been a subject of extensive research, revealing a broad spectrum of biological activities. smolecule.comresearchgate.net These studies are crucial for understanding the therapeutic potential of this class of compounds.

Derivatives of this compound have been shown to exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. smolecule.comvulcanchem.com The incorporation of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to biological targets. researchgate.net

For example, certain this compound derivatives have demonstrated significant anticancer activity. smolecule.com Studies have explored their potential as inhibitors of tyrosine kinases and other enzymes involved in cancer cell proliferation. Additionally, some analogues have been investigated for their potential in treating neurodegenerative diseases.

The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds with varying pharmacological profiles. smolecule.com The development of efficient synthetic routes has facilitated the exploration of structure-activity relationships, enabling the optimization of lead compounds for improved potency and selectivity. rsc.org

The pharmacological evaluation of this compound derivatives often involves a combination of in vitro and in vivo assays to determine their efficacy and mechanism of action.

In vitro studies are typically conducted to assess the activity of these compounds against specific molecular targets or cell lines. For example, enzyme inhibition assays are used to measure the potency of derivatives as inhibitors of kinases or other enzymes. frontiersin.org Cell-based assays are employed to evaluate their cytotoxic or anti-proliferative effects on cancer cell lines. frontiersin.org

One study reported the discovery of a novel 4'-fluorouridine (B8696964) double prodrug, VV261, which demonstrated potent anti-SFTSV efficacy in vitro and in vivo. nih.gov In SFTSV-infected mice, VV261 provided complete protection against lethal infection and significantly reduced viral loads in multiple organs. nih.gov

Another example is the evaluation of 1-chloro-7-fluoroisoquinoline, which has been identified as a cytotoxic agent that inhibits the growth of cancer cells. biosynth.com It has been shown to be effective against lung cancer cells, particularly those with mutant epidermal growth factor receptors (EGFR). biosynth.com

The following table summarizes the results of selected in vitro assays for various this compound derivatives:

| Derivative | Assay Type | Target/Cell Line | Results |

| VV261 | Antiviral Assay | SFTSV-infected cells | Potent anti-SFTSV efficacy nih.gov |

| 1-Chloro-7-fluoroisoquinoline | Cytotoxicity Assay | Lung cancer cells | Inhibits cancer cell growth biosynth.com |

| Ethyl 8-fluoroisoquinoline-3-carboxylate | Antimicrobial Assay | Staphylococcus aureus, Candida albicans | MIC: 8 µg/mL (S. aureus), 16 µg/mL (C. albicans) vulcanchem.com |

| 4-Fluoro-5-methoxyisoindoline hydrochloride | Anticancer Assay | HeLa, A549 cells | IC₅₀: 226 µg/mL (HeLa), 242.52 µg/mL (A549) |

Theoretical and Computational Chemistry Studies on 4 Fluoroisoquinoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons within the molecule, which in turn governs its chemical properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. uni-muenchen.dejussieu.fr It is based on the principle that the energy of a system can be determined from its electron density. diva-portal.org DFT is employed to calculate various ground-state and excited-state properties, such as molecular orbital energies, ionization potentials, and electron affinities.

For molecules similar to 4-fluoroisoquinoline, like 4-bromoisoquinoline, DFT calculations using the B3LYP functional with a 6-311G++(d,p) basis set have been used to compute the optimized molecular structure and harmonic resonance frequencies. researchgate.net The electronic properties, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity. researchgate.net The HOMO-LUMO energy gap provides information about the molecule's stability and its tendency to participate in chemical reactions. While specific DFT data for the parent this compound is not detailed in the provided literature, studies on its derivatives and analogous compounds demonstrate the utility of DFT in predicting these fundamental properties. researchgate.net For instance, in derivatives, the electron-withdrawing nature of the fluorine atom is expected to influence the electron density distribution across the isoquinoline (B145761) ring system.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays a color gradient, where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In studies of related heterocyclic compounds, MEP analysis has been crucial for understanding intermolecular interactions and reactivity. researchgate.net For this compound, an MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and coordination to metals. The fluorine atom, being highly electronegative, would draw electron density, influencing the potential of the adjacent carbon atoms. Such analyses can help rationalize the outcomes of chemical reactions and guide the design of new derivatives. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This is particularly important for flexible molecules or those with bulky substituents that can cause steric hindrance.

Computational methods, often in conjunction with experimental data from X-ray crystallography, are used to predict the most stable, or lowest energy, conformations of a molecule. For derivatives of this compound, steric interactions play a significant role in determining the preferred geometry.

In a study of this compound-5-sulfonyl chloride, the steric repulsion between the chlorine atom of the chlorosulfonyl group and the neighboring fluorine atom at the C4 position is minimized, forcing one of the sulfonyl oxygen atoms to lie approximately in the plane of the isoquinoline ring. researchgate.netnih.gov Similarly, for (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, two different molecular conformations were observed in the crystal structure, primarily differing in their intramolecular hydrogen bonding patterns. researchgate.netnih.gov In one conformer, the amine group forms a bifurcated hydrogen bond with both the fluorine and hydroxyl groups, while in the other, only a single intramolecular N—H⋯F hydrogen bond is present. researchgate.netnih.gov In another derivative, (S)-(−)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride, the isoquinoline plane is slightly distorted, which is attributed to the steric effect of the bulky substituent on the sulfonyl group. researchgate.netnih.gov

Table 1: Conformational Details of this compound Derivatives

| Compound | Key Conformational Feature | Interaction | Reference |

|---|---|---|---|

| This compound-5-sulfonyl chloride | One sulfonyl O atom is coplanar with the isoquinoline ring. | Steric repulsion between the chlorosulfonyl group and the F atom. | researchgate.net, nih.gov |

| (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide | Two distinct conformers exist in the asymmetric unit. | Differing intramolecular hydrogen bonds (N—H⋯F and N—H⋯O). | researchgate.net, nih.gov |

Molecular Dynamics Simulations (if available for interactions or behavior)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.org By solving Newton's equations of motion, MD simulations can provide detailed information on the dynamic behavior of a system, including conformational changes, interactions with solvent molecules, and binding to biological targets. While MD simulations are a powerful technique for exploring such phenomena diva-portal.org, specific studies applying this method to this compound were not identified in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

While no specific QSAR studies focused solely on this compound derivatives were found, the methodology is widely applied to similar heterocyclic structures like quinolones and flavonoids. nih.govnih.gov A typical 3D-QSAR study involves aligning a set of molecules with known activities and using statistical methods, such as Partial Least Squares (PLS), to build a predictive model. researchgate.net For fluoroquinolone derivatives, 3D-QSAR models have been established to predict properties like plasma protein binding rates and genotoxicity. nih.gov Such a model for this compound derivatives could help in optimizing their therapeutic potential by identifying which positions on the isoquinoline ring are most sensitive to modification and what physicochemical properties are most important for a desired biological effect.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The synthesis of 4-Fluoroisoquinoline and its derivatives has traditionally involved multi-step processes that can be energy-intensive and may utilize hazardous materials. quickcompany.in A primary focus of future research is the development of more efficient, economical, and environmentally friendly synthetic routes.

Historically, the preparation of this compound has been achieved through a sequence involving the bromination of an isoquinoline (B145761) hydrobromide salt to yield 4-bromoisoquinoline. This intermediate then undergoes ammonolysis to produce 4-aminoisoquinoline, which is subsequently converted to a diazonium fluoroborate salt. Decomposition of this salt yields the final this compound product. quickcompany.in However, this traditional method often requires high temperatures (180-190°C) for the initial bromination and uses carcinogenic solvents like benzene (B151609). quickcompany.in Innovations in this process have focused on lowering the reaction temperature of the bromination step to 125-130°C and replacing hazardous solvents. quickcompany.in

More recent and novel approaches are moving towards transition metal-catalyzed reactions, which offer greater efficiency and regioselectivity. researchgate.net One such advanced method is the silver(I)-catalyzed intramolecular oxidative aminofluorination of alkynes. This strategy provides an efficient pathway to various 4-fluoroisoquinolines and related structures. The exploration of new catalytic systems and reaction conditions continues to be a vibrant area of research, aiming to further streamline the synthesis and improve yields. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Traditional Pathway | Improved Traditional Pathway | Novel (Ag-Catalyzed) Pathway |

| Key Intermediates | 4-bromoisoquinoline, 4-aminoisoquinoline | 4-bromoisoquinoline, 4-aminoisoquinoline | Alkyne derivatives |

| Reagents | Bromine, Ammonolysis, Fluoroboric acid, Sodium nitrite | Bromine, Ammonolysis, Fluoroboric acid, Sodium nitrite | Silver catalyst, Fluorinating reagent (NFSI) |

| Reaction Conditions | High temperature (180-190°C) | Lower temperature (125-130°C) | Generally milder conditions |

| Solvents | Benzene (carcinogenic) | Non-carcinogenic alternatives | Various organic solvents |